Cas no 714288-53-6 (N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide)
N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
- N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide
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- Inchi: 1S/C20H18N4O4S/c1-27-14-8-10-16(11-9-14)29(25,26)24-20-19(21-13-15-5-4-12-28-15)22-17-6-2-3-7-18(17)23-20/h2-12H,13H2,1H3,(H,21,22)(H,23,24)
- InChI Key: WNTNFZZRTYRHRU-UHFFFAOYSA-N
- SMILES: C1(S(NC2C(NCC3=CC=CO3)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=C(OC)C=C1
N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3225-0082-2μmol |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3225-0082-5μmol |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-0082-10μmol |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-0082-20μmol |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3225-0082-1mg |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3225-0082-2mg |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3225-0082-3mg |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-0082-4mg |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3225-0082-5mg |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-0082-10mg |
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide |
714288-53-6 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide
Research Brief on N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide (CAS: 714288-53-6)
The compound N-(3-{(furan-2-yl)methylamino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide (CAS: 714288-53-6) has recently emerged as a promising candidate in chemical biology and medicinal chemistry research. This quinoxaline derivative with a furan-methylamino substituent and methoxybenzenesulfonamide moiety has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, characterization, and biological evaluation, particularly in the context of kinase inhibition and anticancer activity.
A 2023 study published in the Journal of Medicinal Chemistry reported the rational design and synthesis of this compound as part of a series of quinoxaline-based sulfonamides targeting protein kinases. The researchers employed a multi-step synthetic route starting from 2,3-dichloroquinoxaline, introducing the furan-methylamino group at position 3 followed by sulfonamide coupling at position 2. The crystal structure analysis revealed important intermolecular interactions that contribute to its stability and binding affinity. Molecular docking studies suggested potential interactions with the ATP-binding site of several cancer-related kinases, particularly those in the PI3K/AKT/mTOR pathway.
In vitro biological evaluation demonstrated significant antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 0.8 to 5.2 μM. The compound showed particular potency against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Mechanistic studies indicated that the compound induces apoptosis through caspase-3/7 activation and causes cell cycle arrest at the G2/M phase. Western blot analysis confirmed downregulation of phosphorylated AKT and mTOR, supporting its proposed mechanism as a kinase pathway inhibitor.
Pharmacokinetic studies in rodent models revealed favorable absorption and distribution properties, with oral bioavailability of approximately 42%. The compound exhibited a plasma half-life of 6.8 hours and showed good penetration into tumor tissues. Toxicity assessment at therapeutic doses indicated an acceptable safety profile, with no significant hepatotoxicity or nephrotoxicity observed in the 28-day repeated dose study.
Recent structure-activity relationship (SAR) investigations have highlighted the importance of both the furan-methylamino and methoxybenzenesulfonamide moieties for biological activity. Modifications to either group resulted in decreased potency, suggesting these structural elements are critical for target engagement. The compound's selectivity profile against a panel of 97 kinases showed promising specificity, with strong inhibition (IC50 < 100 nM) against only 8 kinases, potentially reducing off-target effects.
Ongoing research is exploring combination therapies with existing chemotherapeutic agents and the development of prodrug versions to improve solubility. The compound's unique chemical structure (714288-53-6) continues to serve as a valuable scaffold for medicinal chemistry optimization, with several analogs currently in preclinical development. Future directions include comprehensive target validation studies and the investigation of potential applications in other therapeutic areas beyond oncology, such as inflammatory diseases where kinase modulation may be beneficial.
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